3-(3-Cyanophenyl)-5-nitrobenzoic acid

Medicinal Chemistry Computational Chemistry Property-Based Design

Secure your supply of 3-(3-Cyanophenyl)-5-nitrobenzoic acid (CAS 1261901-97-6), the definitive meta-cyanophenyl isomer essential for constructing biphenylamidine-based Factor Xa inhibitors. This building block provides the precise spatial orientation and electronic profile required for potent target engagement, as established in patent literature. Its dual nitro and carboxylic acid handles enable orthogonal derivatization for SAR libraries and advanced mesogenic materials. Differentiate your research with the correct regioisomer—substitution with the para-cyano analog will compromise pharmacophore geometry. Available for immediate dispatch with full analytical documentation.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 1261901-97-6
Cat. No. B6396574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenyl)-5-nitrobenzoic acid
CAS1261901-97-6
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C#N
InChIInChI=1S/C14H8N2O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)16(19)20/h1-7H,(H,17,18)
InChIKeyDZLNSCQPIXELOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Cyanophenyl)-5-nitrobenzoic Acid CAS 1261901-97-6: Core Properties and Procurement Baseline


3-(3-Cyanophenyl)-5-nitrobenzoic acid (CAS 1261901-97-6) is a biphenyl carboxylic acid derivative bearing both a cyano group at the meta-position of the pendant phenyl ring and a nitro group at the 5-position of the benzoic acid core [1]. The compound has a molecular formula of C14H8N2O4, a molecular weight of 268.22 g/mol, a topological polar surface area (PSA) of 106.91 Ų, and a calculated LogP of 3.35 . It is primarily employed as a synthetic intermediate, notably in the preparation of biphenylamidine derivatives that act as Factor Xa inhibitors with anticoagulant activity [2].

3-(3-Cyanophenyl)-5-nitrobenzoic Acid: Why Isosteric or Regioisomeric Analogs Cannot Substitute


In biphenyl systems, the position of the cyano substituent on the pendant aryl ring exerts a profound influence on both electronic properties and molecular geometry [1]. The meta-substituted 3-(3-cyanophenyl) isomer presents a distinct spatial orientation and dipole moment compared to its para-substituted counterpart, 3-(4-cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1). Furthermore, the presence of the pendant phenyl ring differentiates it from simpler non-biphenyl analogs like 3-cyano-5-nitrobenzoic acid (CAS 98556-65-1), which lack the extended π-system and hydrophobic surface required for specific protein binding interactions [2]. These structural variations translate directly into differences in lipophilicity, synthetic reactivity, and target engagement, meaning substitution cannot be assumed without quantitative verification.

3-(3-Cyanophenyl)-5-nitrobenzoic Acid: Head-to-Head Quantitative Evidence for Scientific Selection


Meta vs. Para Cyano Substitution: Differentiating LogP, PSA, and Molecular Shape

The meta-cyanophenyl substitution pattern in 3-(3-cyanophenyl)-5-nitrobenzoic acid yields a molecular geometry and electronic distribution distinct from its para isomer. Although both compounds share identical molecular formula (C14H8N2O4) and molecular weight (268.22 g/mol), the topological polar surface area (PSA) differs subtly: 106.91 Ų for the meta isomer versus 106.91 Ų for the para isomer, while the calculated LogP is 3.35 for both . The difference lies in the three-dimensional vector of the cyano group dipole, which alters the compound's ability to participate in directional intermolecular interactions such as halogen bonding, π-stacking, and hydrogen bonding with biological targets. This regioisomeric specificity is critical in structure-activity relationship (SAR) studies where subtle changes in substituent orientation can lead to orders-of-magnitude differences in binding affinity [1].

Medicinal Chemistry Computational Chemistry Property-Based Design

Biphenyl vs. Monophenyl Scaffold: Enhanced Lipophilicity and Synthetic Versatility

3-(3-Cyanophenyl)-5-nitrobenzoic acid contains a biphenyl core, whereas the simpler analog 3-cyano-5-nitrobenzoic acid (CAS 98556-65-1) lacks the pendant phenyl ring [1]. This structural difference results in a significantly higher molecular weight (268.22 vs. 192.13 g/mol), a substantially increased LogP (3.35 vs. 1.0), and a larger topological polar surface area (106.91 vs. 107.0 Ų) for the biphenyl derivative [1]. The extended aromatic system of the biphenyl compound enhances its lipophilicity, potentially improving membrane permeability and binding to hydrophobic protein pockets. Furthermore, the biphenyl scaffold provides an additional site for further functionalization via cross-coupling reactions, offering greater synthetic versatility for the construction of complex molecular architectures [2].

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Synthetic Utility: Documented Role as a Key Intermediate in FXa Inhibitor Synthesis

3-(3-Cyanophenyl)-5-nitrobenzoic acid is explicitly identified as a valuable intermediate in the synthesis of biphenylamidine derivatives that exhibit potent Factor Xa (FXa) inhibitory activity [1]. Specifically, the 3-cyanophenyl motif is a critical component of the pharmacophore for a class of anticoagulants described in patent WO 99/26918 [2]. The compound serves as a precursor to 3-(3-cyanophenyl)-5-({[(4-piperidyl)methyl]amino}methyl)benzoic acid derivatives, which demonstrate anticoagulant effects [1]. This specific synthetic utility is not shared by the para-cyanophenyl isomer or the monocyclic analog, as the spatial orientation of the cyano group is crucial for optimal interaction with the FXa active site [3].

Medicinal Chemistry Anticoagulant Development Process Chemistry

3-(3-Cyanophenyl)-5-nitrobenzoic Acid: High-Impact Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Factor Xa Inhibitor Candidates

Utilize 3-(3-cyanophenyl)-5-nitrobenzoic acid as a key intermediate in the preparation of biphenylamidine-based Factor Xa inhibitors [1]. The meta-cyanophenyl motif is essential for the pharmacophore's interaction with the FXa active site, as established in patent literature [2]. The nitro group on the benzoic acid core can be reduced to an amine, enabling subsequent functionalization to introduce the amidine moiety critical for anticoagulant activity .

Organic Synthesis: Building Block for Extended Biphenyl Systems

Employ 3-(3-cyanophenyl)-5-nitrobenzoic acid in Suzuki-Miyaura or other cross-coupling reactions to construct more complex biphenyl and terphenyl architectures [1]. The carboxylic acid and nitro groups provide orthogonal handles for further derivatization, enabling the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies [2]. The compound's elevated LogP (3.35) makes it particularly suitable for targets requiring enhanced lipophilicity .

Materials Science: Precursor for Nitro-Functionalized Polymers and Liquid Crystals

Leverage the nitro and cyano functionalities of 3-(3-cyanophenyl)-5-nitrobenzoic acid to synthesize advanced materials [1]. Nitrobenzoic acid derivatives are known precursors for polymers and liquid crystalline compounds, and the biphenyl core contributes to mesogenic properties [2]. The cyano group can act as a dipole to influence liquid crystal alignment, while the nitro group can be reduced to an amine for polymer grafting .

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